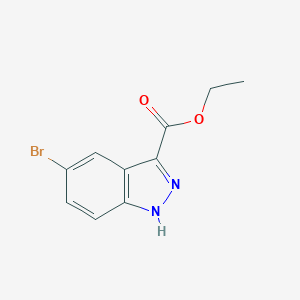

Ethyl 5-bromo-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-bromo-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVWLGFTRAWGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506969 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-04-5 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

CAS Number: 1081-04-5

This technical guide provides an in-depth overview of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

Ethyl 5-bromo-1H-indazole-3-carboxylate is a solid, white crystalline powder at room temperature.[1] Its chemical structure is characterized by an indazole core, substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position. This unique substitution pattern enhances its reactivity, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1081-04-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][3][7] |

| Molecular Weight | 269.10 g/mol | [3][4][6][7] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 406.4 °C at 760 mmHg | [2][3] |

| Density | 1.6 g/cm³ | [3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥95% | [1][2] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate is typically achieved through a two-step process, starting from Indazole-3-carboxylic acid. The general workflow involves the bromination of the indazole core followed by esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures for the bromination of indazole-3-carboxylic acid.[3]

-

Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120 °C until a clear solution is formed.

-

Cooling: Cool the solution to 90 °C.

-

Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

-

Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes to facilitate precipitation.

-

Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum at room temperature to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate (Fischer Esterification)

This protocol describes the subsequent esterification of the brominated intermediate.[8]

-

Reaction Setup: Reflux a mixture of 5-bromo-1H-indazole-3-carboxylic acid with anhydrous ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography to obtain Ethyl 5-bromo-1H-indazole-3-carboxylate.

Applications in Drug Development

Ethyl 5-bromo-1H-indazole-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.[1] The indazole scaffold is a bioisostere of indole and is found in numerous bioactive molecules.[2] The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

A significant application of this compound is in the development of kinase inhibitors. Specifically, it has been utilized in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy.[9]

Role in Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Inhibitors derived from Ethyl 5-bromo-1H-indazole-3-carboxylate target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of compounds synthesized from Ethyl 5-bromo-1H-indazole-3-carboxylate, an in vitro kinase assay is typically performed. The following is a general protocol for a luminescence-based kinase assay, which can be adapted for both VEGFR-2 and EGFR.

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing the appropriate kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the test compound (synthesized from Ethyl 5-bromo-1H-indazole-3-carboxylate) to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the recombinant human VEGFR-2 or EGFR enzyme to the test and positive control wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Ethyl 5-bromo-1H-indazole-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical properties and synthetic accessibility make it an important starting material for the development of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. biorbyt.com [biorbyt.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-bromo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for professionals in drug discovery and development, offering detailed data, experimental methodologies, and a visualization of its synthesis workflow.

Core Physical Properties

Ethyl 5-bromo-1H-indazole-3-carboxylate is a solid, crystalline powder, typically white in appearance.[1] Its chemical structure features a bromine substitution, which enhances its reactivity, making it a versatile building block in the synthesis of various bioactive molecules.[1] It is recognized for its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of Ethyl 5-bromo-1H-indazole-3-carboxylate. Data from various sources are presented to provide a comprehensive view.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |

| Molecular Weight | 269.1 g/mol | [2] |

| Melting Point | 142 °C | |

| Not Available | [3] | |

| Boiling Point | 406.4 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Appearance | Solid | |

| White crystalline powder | [1] | |

| Purity | 95% | |

| Storage Temperature | Room temperature | |

| 0-8 °C | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols applicable to crystalline organic compounds like Ethyl 5-bromo-1H-indazole-3-carboxylate.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered Ethyl 5-bromo-1H-indazole-3-carboxylate is packed into a capillary tube to a height of 2-3 mm.[4] The tube should be sealed at one end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4] For a pure compound, this range is typically narrow, within 0.5-1.0 °C.

Boiling Point Determination

The boiling point of an ester like Ethyl 5-bromo-1H-indazole-3-carboxylate can be determined by distillation or using a Thiele tube.[5]

-

Distillation Method: A small quantity (at least 5 mL) of the liquid sample is placed in a distillation flask with a few boiling chips.[5] The flask is heated, and as the liquid boils and the vapor condenses, the temperature is recorded from a thermometer placed at the vapor outlet. The stable temperature during distillation is the boiling point.[5]

-

Thiele Tube Method: A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.[5] This setup is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Solubility Determination

The solubility of an organic compound is tested in a series of solvents to classify it based on its functional groups.[6][7]

-

Initial Water Solubility Test: Approximately 10 mg of the solid is added to 0.5 mL of water in a test tube. The tube is shaken vigorously. If the solid dissolves, it is water-soluble.[8] The pH of the resulting solution can be tested with litmus paper to determine if it is acidic or basic.[1]

-

Solubility in Aqueous Acid and Base: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[6][7] Solubility in NaOH or NaHCO₃ suggests an acidic compound, while solubility in HCl indicates a basic compound.[7]

-

Solubility in Concentrated Acid: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid is tested. Most compounds containing nitrogen or oxygen will dissolve in concentrated H₂SO₄.[8]

Synthesis Workflow

Ethyl 5-bromo-1H-indazole-3-carboxylate is commonly synthesized via the Fischer esterification of 5-bromo-1H-indazole-3-carboxylic acid. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[9]

Caption: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 5-bromo-1H-indazole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of Ethyl 5-bromo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

Chemical Name: Ethyl 5-bromo-1H-indazole-3-carboxylate CAS Number: 1081-04-5[1] Molecular Formula: C₁₀H₉BrN₂O₂ Molecular Weight: 269.10 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 5-bromo-1H-indazole-3-carboxylate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~14.0 | br s | - | 1H | N-H |

| ~8.30 | d | ~1.5 | 1H | H-4 |

| ~7.70 | d | ~8.8 | 1H | H-7 |

| ~7.60 | dd | ~8.8, ~1.5 | 1H | H-6 |

| 4.40 | q | 7.1 | 2H | -CH₂- |

| 1.38 | t | 7.1 | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162.0 | C=O |

| ~140.0 | C-7a |

| ~137.0 | C-3 |

| ~129.0 | C-6 |

| ~124.0 | C-4 |

| ~122.0 | C-3a |

| ~115.0 | C-5 |

| ~113.0 | C-7 |

| ~61.0 | -CH₂- |

| ~14.0 | -CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad | N-H Stretch |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1620, ~1470 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~820 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~600 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 268/270 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 223/225 | Medium | [M - OCH₂CH₃]⁺ |

| 195/197 | Medium | [M - COOCH₂CH₃]⁺ |

| 144 | High | [M - Br - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] The solution must be homogeneous.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard single-pulse experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.[4]

-

The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[5]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

-

KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). The typical range is 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[8]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source. In ESI, the sample is sprayed into the source, creating charged droplets that desolvate to produce gas-phase ions. In EI, the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[9]

-

The generated ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10]

-

A detector records the abundance of ions at each m/z value.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like Ethyl 5-bromo-1H-indazole-3-carboxylate.

Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical compound.

References

- 1. Ethyl 5-bromo-1H-indazole-3-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and development. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its significant role in medicinal chemistry.

Physicochemical Properties

Ethyl 5-bromo-1H-indazole-3-carboxylate is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |

| Molecular Weight | 269.10 g/mol | [2] |

| Melting Point | 142 °C | |

| Boiling Point | 406.4 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | ≥ 95% (NMR) | [1] |

| CAS Number | 1081-04-5 | [2] |

Spectroscopic Characterization

The structural integrity of Ethyl 5-bromo-1H-indazole-3-carboxylate is confirmed through various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of the ethyl ester group and the substitution pattern on the indazole ring. The characteristic signals for the ethyl group appear as a quartet around δ 4.40 ppm (CH₂) and a triplet around δ 1.37 ppm (CH₃).[3] The aromatic protons of the bromo-indazole core are expected to appear in the downfield region of the spectrum.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indazole ring. Aromatic and alkene carbons typically appear between 120-170 ppm, while the ester carbonyl carbon is expected in the 165-190 ppm range.[4] Carbons of the ethyl group will be found in the upfield region.

2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern for esters typically involves the loss of the alkoxy group (-OCH₂CH₃) and the carbonyl group. For Ethyl 5-bromo-1H-indazole-3-carboxylate, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will also be present.

Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

The synthesis is a two-step process involving the bromination of indazole-3-carboxylic acid followed by Fischer esterification.

Caption: Synthetic workflow for Ethyl 5-bromo-1H-indazole-3-carboxylate.

3.1. Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures.[3]

Materials:

-

Indazole-3-carboxylic acid

-

Glacial acetic acid

-

Bromine

Procedure:

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

-

Heat the suspension to 120 °C until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.

-

Continue heating the reaction at 90 °C for 16 hours.

-

After completion, cool the solution to room temperature and pour it into ice water.

-

Stir the mixture for 15 minutes at room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

3.2. Experimental Protocol: Fischer Esterification

This protocol is based on the Fischer esterification of the synthesized carboxylic acid.[3]

Materials:

-

5-bromo-1H-indazole-3-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

Procedure:

-

Dissolve 5-bromo-1H-indazole-3-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Ethyl 5-bromo-1H-indazole-3-carboxylate.

Applications in Drug Discovery

Ethyl 5-bromo-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry. The indazole scaffold is a well-known "privileged structure" found in numerous biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

This intermediate is particularly significant in the development of:

-

Anti-cancer agents: Indazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[1]

-

Anti-inflammatory drugs: The scaffold is utilized in the design of molecules targeting inflammatory pathways.[1]

Caption: Role of Ethyl 5-bromo-1H-indazole-3-carboxylate in drug discovery.

Safety Information

Ethyl 5-bromo-1H-indazole-3-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

This technical guide provides essential information for the effective and safe use of Ethyl 5-bromo-1H-indazole-3-carboxylate in a research and development setting.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-1H-indazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical development. The document details its solubility in various common organic solvents, outlines established experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and analysis of indazole-based compounds.

Core Topic: Solubility of Ethyl 5-bromo-1H-indazole-3-carboxylate

Ethyl 5-bromo-1H-indazole-3-carboxylate is a heterocyclic compound frequently utilized as a building block in the synthesis of bioactive molecules, including those with potential therapeutic applications. Its solubility in organic solvents is a critical parameter that influences reaction conditions, purification methods, and the formulation of drug delivery systems. Understanding these solubility properties is paramount for efficient and effective research and development.

Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for Ethyl 5-bromo-1H-indazole-3-carboxylate is not extensively available in peer-reviewed literature, the following table presents a set of representative data. These values are based on the general solubility trends of similar heterocyclic compounds and serve as a practical guide for solvent selection. It is strongly recommended to determine the precise solubility for specific applications experimentally.

| Solvent | Chemical Formula | Polarity Index | Representative Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |

| Acetone | C₃H₆O | 5.1 | 30 - 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 15 - 25 |

| Methanol | CH₄O | 5.1 | 5 - 10 |

| Ethanol | C₂H₆O | 4.3 | 2 - 5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 - 40 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 40 - 60 |

Disclaimer: The data in this table are representative and intended for estimation purposes only. Actual solubility can be influenced by factors such as compound purity, temperature, and the presence of moisture.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are detailed methodologies for key experiments used to quantify the solubility of a compound like Ethyl 5-bromo-1H-indazole-3-carboxylate.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3][4][5]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid phase.

Materials:

-

Ethyl 5-bromo-1H-indazole-3-carboxylate (solid)

-

Selected organic solvent

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid Ethyl 5-bromo-1H-indazole-3-carboxylate to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the original solubility by taking into account the dilution factor.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and rapid method for quantifying the concentration of a dissolved compound that absorbs ultraviolet or visible light.[6][7][8][9][10]

Objective: To determine the concentration of Ethyl 5-bromo-1H-indazole-3-carboxylate in a solution by measuring its absorbance of light at a specific wavelength.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Measure the Sample Concentration:

-

Measure the absorbance of the (diluted) saturated solution obtained from the shake-flask method at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture, making it ideal for solubility determination, especially for complex mixtures or compounds with low UV absorbance.[7][11][12][13]

Objective: To determine the concentration of Ethyl 5-bromo-1H-indazole-3-carboxylate in a solution with high accuracy and specificity.

Procedure:

-

Method Development:

-

Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector set at the λmax) that can effectively separate the compound of interest from any impurities.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound in the mobile phase with known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area for the compound in each chromatogram.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Sample:

-

Inject the same fixed volume of the (diluted) saturated solution from the shake-flask method into the HPLC system.

-

Record the peak area of the compound in the chromatogram.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: A high-level overview of the solubility determination process.

Caption: Workflow for analytical quantification of solubility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for Ethyl 5-bromo-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the bromination of indazole-3-carboxylic acid, followed by a Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in its practical application.

Synthesis Pathway Overview

The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of commercially available indazole-3-carboxylic acid at the 5-position. The subsequent step is the Fischer esterification of the resulting 5-bromo-1H-indazole-3-carboxylic acid with ethanol in the presence of an acid catalyst to afford the desired ethyl ester.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Bromination of Indazole-3-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | Indazole-3-carboxylic acid | [1] |

| Reagents | Bromine, Glacial Acetic Acid | [1] |

| Reaction Temperature | 90 °C | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | 87.5% | [1] |

Table 2: Fischer Esterification of 5-bromo-1H-indazole-3-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | 5-bromo-1H-indazole-3-carboxylic acid | [2] |

| Reagents | Anhydrous Ethanol, Sulfuric Acid (catalytic) | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | Not specified | |

| Yield | Not specified |

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from a literature procedure.[1]

Materials:

-

Indazole-3-carboxylic acid (1.0 g, 6.16 mmol)

-

Glacial acetic acid (62 mL)

-

Bromine (0.633 mL, 12.33 mmol)

-

Ice water

Procedure:

-

A suspension of indazole-3-carboxylic acid in glacial acetic acid is heated to 120 °C until a clear solution is obtained.

-

The solution is then cooled to 90 °C.

-

A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

The reaction mixture is heated at 90 °C for 16 hours.

-

After completion, the solution is cooled to room temperature and poured into ice water.

-

The mixture is stirred at room temperature for 15 minutes to allow for precipitation.

-

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]

Step 2: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

This is a general protocol for Fischer esterification, as described for the synthesis of the target molecule.[2]

Materials:

-

5-bromo-1H-indazole-3-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

5-bromo-1H-indazole-3-carboxylic acid is dissolved in a large excess of anhydrous ethanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

References

- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of Ethyl 5-bromo-1H-indazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of Ethyl 5-bromo-1H-indazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. The indazole scaffold is known to exist in two primary tautomeric forms, the 1H- and 2H-isomers, which can exhibit distinct physicochemical and pharmacological properties. Understanding and controlling this tautomerism is crucial for consistent biological activity and the development of effective therapeutic agents.

Introduction to Tautomerism in Indazoles

Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. This annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and the physical state (solution or solid). For Ethyl 5-bromo-1H-indazole-3-carboxylate, the electron-withdrawing nature of the carboxylate group at the 3-position and the bromo substituent at the 5-position can influence the relative stability of the tautomers.

Tautomeric Equilibrium

The tautomeric equilibrium between the 1H and 2H forms of Ethyl 5-bromo-indazole-3-carboxylate is a dynamic process. The relative populations of each tautomer can be determined using various spectroscopic and computational methods.

Caption: Tautomeric equilibrium of Ethyl 5-bromo-indazole-3-carboxylate.

Data Presentation: Spectroscopic and Physicochemical Properties

The differentiation between the 1H- and 2H-tautomers of Ethyl 5-bromo-indazole-3-carboxylate can be achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for each tautomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 1H-Tautomer (Expected/Reported) | 2H-Tautomer (Hypothetical) | Key Differences |

| N-H | ~14.0 (broad s) | ~9.0 (broad s) | The N-H proton of the 1H-tautomer is significantly deshielded due to its involvement in the aromatic system and potential hydrogen bonding. |

| H-4 | ~8.2 (d) | ~8.0 (d) | The chemical shifts of the aromatic protons are expected to show minor variations between the two tautomers. |

| H-6 | ~7.6 (dd) | ~7.5 (dd) | |

| H-7 | ~7.7 (d) | ~8.3 (d) | The H-7 proton in the 2H-tautomer is anticipated to be more deshielded due to the influence of the adjacent sp² nitrogen. |

| -OCH₂CH₃ | ~4.4 (q) | ~4.4 (q) | The ethyl ester protons are less likely to be significantly affected by the tautomeric form. |

| -OCH₂CH₃ | ~1.4 (t) | ~1.4 (t) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | 1H-Tautomer (Expected/Reported) | 2H-Tautomer (Hypothetical) | Key Differences |

| C=O | ~162 | ~161 | The carbonyl carbon chemical shift is expected to be similar in both tautomers. |

| C3 | ~135 | ~145 | The C3 carbon, directly attached to the nitrogen, is expected to be significantly deshielded in the 2H-tautomer. |

| C3a | ~122 | ~118 | |

| C4 | ~123 | ~121 | |

| C5 | ~115 | ~116 | |

| C6 | ~127 | ~128 | |

| C7 | ~111 | ~125 | The C7 carbon is expected to be more deshielded in the 2H-tautomer due to the adjacent sp² nitrogen. |

| C7a | ~141 | ~138 | |

| -OCH₂CH₃ | ~61 | ~61 | |

| -OCH₂CH₃ | ~14 | ~14 |

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

| Functional Group | 1H-Tautomer (Expected/Reported) | 2H-Tautomer (Hypothetical) | Key Differences |

| N-H stretch | 3200-3400 (broad) | 3100-3300 (broad) | The N-H stretching frequency can vary depending on the extent of hydrogen bonding in the solid state or in solution. |

| C=O stretch | ~1710 | ~1715 | The carbonyl stretching frequency is expected to be slightly higher in the 2H-tautomer due to reduced conjugation. |

| C=N stretch | ~1620 | ~1630 | The C=N stretching frequency can be a useful diagnostic tool. |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

Table 4: UV-Vis Spectroscopy Data

| Tautomer | λmax (nm) | Molar Absorptivity (ε) | Key Differences |

| 1H-Tautomer | ~290-310 | Lower | The 1H-tautomer typically exhibits a lower wavelength maximum absorption. |

| 2H-Tautomer | ~320-340 | Higher | The 2H-tautomer, with its quinoidal-like structure, is expected to have a longer wavelength maximum absorption and a higher molar absorptivity. |

Experimental Protocols

Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

A common synthetic route involves the bromination of indazole-3-carboxylic acid followed by Fischer esterification.

Protocol:

-

Bromination of Indazole-3-carboxylic acid:

-

Suspend indazole-3-carboxylic acid in glacial acetic acid.

-

Heat the suspension until a clear solution is formed.

-

Cool the solution slightly and add a solution of bromine in glacial acetic acid dropwise.

-

Maintain the reaction at an elevated temperature for several hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain 5-bromo-1H-indazole-3-carboxylic acid.

-

-

Fischer Esterification:

-

Reflux the 5-bromo-1H-indazole-3-carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield Ethyl 5-bromo-1H-indazole-3-carboxylate.

-

Caption: Synthetic workflow for Ethyl 5-bromo-1H-indazole-3-carboxylate.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Protocol:

-

Sample Preparation: Prepare solutions of Ethyl 5-bromo-1H-indazole-3-carboxylate of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra for each solution at a constant temperature.

-

Signal Identification: Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The N-H proton signal is often a clear indicator.

-

Integration: Integrate the well-resolved signals characteristic of each tautomer.

-

Calculation of Tautomeric Ratio: The ratio of the integrals of the signals corresponding to each tautomer will give the molar ratio of the tautomers in that particular solvent.

Solid-State Tautomer Identification by X-ray Crystallography

Protocol:

-

Crystal Growth: Grow single crystals of Ethyl 5-bromo-1H-indazole-3-carboxylate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion methods.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The location of the hydrogen atom on one of the nitrogen atoms will definitively identify the tautomeric form present in the solid state.

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomerism of Ethyl 5-bromo-1H-indazole-3-carboxylate is a critical aspect to consider in its application in drug discovery and development. The 1H-tautomer is generally expected to be the more stable form, particularly in the solid state. However, the tautomeric equilibrium in solution can be influenced by the solvent environment. A thorough characterization using a combination of spectroscopic and crystallographic techniques is essential to fully understand the behavior of this compound and to ensure the consistency and efficacy of any resulting pharmaceutical products. Computational studies can further aid in predicting the relative stabilities of the tautomers and understanding the factors that govern their interconversion.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indazole-3-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole-3-carboxylate scaffold has emerged as a significant "privileged structure" in modern medicinal chemistry. Its versatile nature has given rise to a diverse array of bioactive compounds, ranging from potent antiemetics to a prominent class of synthetic cannabinoid receptor agonists (SCRAs). This technical guide provides a comprehensive overview of the discovery and historical development of indazole-3-carboxylate derivatives, detailing their synthesis, evolution of biological activity, and the structure-activity relationships (SAR) that govern their function. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the trajectory of this important chemical class.

A Historical Perspective: From Pharmaceutical Precursors to Designer Drugs

The history of indazole-3-carboxylate compounds can be broadly divided into two eras: their initial exploration as scaffolds for traditional pharmaceuticals and their later, more notorious emergence as potent cannabinoid receptor agonists.

Early Investigations and Pharmaceutical Applications

The indazole-3-carboxylic acid core is not a recent discovery. Its synthesis and derivatization have been documented in the chemical literature for decades, primarily in the context of developing various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of established drugs like Granisetron and Lonidamine .[1][2][3][4]

-

Granisetron , a potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting, was developed by Beecham Pharmaceuticals in the mid-1980s.[2] Its synthesis involves the coupling of 1-methyl-indazole-3-carboxylic acid with a bicyclic amine.[2]

-

Lonidamine , an anticancer agent, also utilizes the indazole-3-carboxylic acid scaffold.[3]

These early applications established the tractability of the indazole-3-carboxylate core for chemical modification and its potential to interact with biological targets. Research prior to 2009 also explored the utility of this scaffold for other therapeutic targets, including inhibitors of p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and calcium-release activated calcium (CRAC) channels.[5][6][7][8][9][10][11][12]

The Pfizer Patents and the Dawn of Cannabinoid Activity

A pivotal moment in the history of indazole-3-carboxylate compounds occurred in 2009 with the publication of patents by Pfizer.[13] These patents disclosed a series of N-alkylated indazole-3-carboxamides and their potent activity as agonists of the cannabinoid type 1 (CB1) receptor. This marked the first significant report of this chemical class as potent cannabinoid receptor modulators and laid the groundwork for their subsequent explosion in both legitimate and illicit drug discovery.

Emergence as Synthetic Cannabinoids

Following the publication of the Pfizer patents, the indazole-3-carboxamide scaffold was quickly co-opted by clandestine laboratories for the production of "designer drugs" or synthetic cannabinoids. These compounds, often sprayed onto herbal mixtures and sold under various names like "Spice" or "K2," offered a legal high that mimicked the effects of THC, the primary psychoactive component of cannabis.

Some of the most well-known and widely abused indazole-3-carboxamide synthetic cannabinoids include:

-

AB-FUBINACA: First identified in the early 2010s, this compound exhibits high affinity for the CB1 receptor.[2][14][15]

-

SDB-001 (APICA): Another early synthetic cannabinoid from this class.

The rapid proliferation of these compounds and reports of their adverse health effects led to widespread legislative action, with many indazole-3-carboxamide derivatives being classified as controlled substances in numerous countries.

Synthesis of Indazole-3-Carboxylate Derivatives

The synthesis of indazole-3-carboxylate compounds typically begins with the preparation of the core indazole-3-carboxylic acid, which can then be derivatized to the corresponding esters or amides.

Synthesis of Indazole-3-Carboxylic Acid

Several methods have been reported for the synthesis of the indazole-3-carboxylic acid core. A common laboratory-scale method involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyllithium and carbon dioxide, and subsequent deprotection.[16][17] Other methods include the cyclization of o-aminophenylacetic acid derivatives.[4]

Synthesis of Indazole-3-Carboxylate Esters

Ester derivatives are typically prepared by standard esterification procedures, such as reacting indazole-3-carboxylic acid with an alcohol in the presence of an acid catalyst.

Synthesis of Indazole-3-Carboxamides

The amide derivatives, which constitute the majority of the biologically active compounds in this class, are generally synthesized by coupling indazole-3-carboxylic acid with a desired amine. This is typically achieved using standard peptide coupling reagents such as 1-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in an appropriate solvent like N,N-dimethylformamide (DMF).[16][17]

Biological Activity and Structure-Activity Relationships

The biological activity of indazole-3-carboxylate derivatives is highly dependent on the nature of the substituents at the indazole nitrogen (N1) and on the amide nitrogen.

Cannabinoid Receptor Agonists

The primary pharmacological target for many indazole-3-carboxamides is the cannabinoid receptor system, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Key SAR Observations for Cannabinoid Receptor Agonists:

-

N1-Substitution: The substituent at the N1 position of the indazole ring is crucial for high affinity and efficacy at cannabinoid receptors. A variety of groups, including alkyl, fluorobenzyl, and cyclohexylmethyl, have been shown to impart potent agonist activity.

-

Amide Moiety: The nature of the amino acid-derived amide at the 3-position also significantly influences activity. Valine and tert-leucine amides are common in potent synthetic cannabinoids. The stereochemistry of this amino acid is also critical, with the (S)-enantiomer generally being more potent than the (R)-enantiomer.

Table 1: Cannabinoid Receptor Binding Affinities and Functional Potencies of Selected Indazole-3-Carboxamides

| Compound | N1-Substituent | Amide Moiety | CB1 Ki (nM) | CB1 EC50 (nM) | CB2 Ki (nM) | CB2 EC50 (nM) | Reference(s) |

| AB-FUBINACA | 4-Fluorobenzyl | L-Valinamide | 0.36 - 0.9 | 0.98 - 23.2 | 3.5 | 1.95 | [2][14][15][18] |

| ADB-FUBINACA | 4-Fluorobenzyl | L-tert-Leucinamide | 0.36 | 0.69 | 0.59 | 0.59 | [14][17] |

| AMB-FUBINACA | 4-Fluorobenzyl | L-Valine methyl ester | - | 0.63 | - | 0.13 | [14] |

| AB-PINACA | n-Pentyl | L-Valinamide | - | - | - | - | |

| 5F-ADB | 5-Fluoropentyl | L-tert-Leucinamide | - | 1.78 | - | 1.46 | [4] |

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

CRAC Channel Blockers

Recent research has identified indazole-3-carboxamides as potent blockers of store-operated calcium entry (SOCE) through the calcium release-activated calcium (CRAC) channel.[5][6][19][20] This activity is of interest for the development of novel immunomodulatory and anti-inflammatory agents.

Key SAR Observations for CRAC Channel Blockers:

-

Regiochemistry: The 3-carboxamide regiochemistry is critical for activity. The reverse amide isomers are often inactive.[5][6]

-

Substituents: The nature of the substituents on the indazole and amide portions of the molecule influences potency.

Table 2: Inhibitory Activity of Selected Indazole-3-Carboxamides against CRAC Channels

| Compound | N1-Substituent | Amide Moiety | Ca2+ Influx IC50 (µM) | Reference(s) |

| 12d | 2,4-Dichlorobenzyl | 4-Pyridyl | 0.67 | [5] |

| 15b | Fused 5-membered ring | 3,5-Difluoro-4-pyridyl | 0.65 | [5] |

Kinase Inhibitors

The indazole-3-carboxamide scaffold has also been explored for the development of kinase inhibitors, targeting enzymes such as PAK1 and GSK-3β, which are implicated in cancer and other diseases.[7][8][9][11][12]

Key SAR Observations for Kinase Inhibitors:

-

Hydrophobic and Hydrophilic Moieties: For PAK1 inhibitors, the presence of an appropriate hydrophobic ring that fits into the back pocket of the ATP-binding site and a hydrophilic group in the solvent-exposed region are critical for high potency and selectivity.[7][9][11]

Table 3: Inhibitory Activity of Selected Indazole-3-Carboxamides against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| 30l | PAK1 | 9.8 | [7][9][11] |

| 49 | GSK-3β | 34 | [8] |

EP4 Receptor Antagonists

More recently, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a target for cancer immunotherapy.[3][21][22][23]

Table 4: Antagonistic Activity of a Selected Indazole-3-Carboxamide against the EP4 Receptor

| Compound | EP4 IC50 (nM) | Reference(s) |

| 14 | Single-nanomolar range | [3][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of 1H-Indazole-3-Carboxamides

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine (R-NH2)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Methanol

-

Chloroform

-

10% Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1.0 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with 10% methanol in chloroform (2 x volume of aqueous phase).

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.[16][17]

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940)

-

Non-specific binding control (e.g., 10 µM WIN-55,212-2)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

96-well plates

-

Filtration system (cell harvester and glass fiber filters)

-

Scintillation counter and fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM in assay buffer.

-

Prepare the non-specific binding control at a final concentration of 10 µM in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane preparation.

-

Competitive Binding: Add the diluted test compound (at each concentration), radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7][16][24]

-

cAMP Functional Assay

Materials:

-

CHO-K1 cells stably expressing the human CB1 receptor

-

Assay buffer

-

Forskolin

-

Test compound

-

cAMP detection kit (e.g., HTRF-based)

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add the test compound at various concentrations and incubate for 30 minutes at 37°C.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 value using non-linear regression.[25][26][27][28]

Calcium Influx Assay for CRAC Channels

Materials:

-

RBL or Jurkat cells

-

Calcium-free loading buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium 6 Assay Kit)

-

Test compound

-

Thapsigargin (to deplete intracellular calcium stores)

-

Calcium chloride (CaCl2)

-

Fluorescence plate reader (e.g., FlexStation 3)

Procedure:

-

Load the cells with the calcium-sensitive dye in calcium-free loading buffer.

-

Wash the cells to remove excess dye.

-

Add the test compound at various concentrations and incubate.

-

Add thapsigargin to deplete intracellular calcium stores.

-

Add CaCl2 to the extracellular medium to initiate calcium influx through CRAC channels.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Plot the inhibition of calcium influx against the logarithm of the test compound concentration and determine the IC50 value.[29][30][31]

Conclusion

The indazole-3-carboxylate scaffold has demonstrated remarkable versatility, evolving from a key building block in established pharmaceuticals to the core of a major class of synthetic cannabinoids and a promising platform for the discovery of novel therapeutics targeting a range of proteins. The rich history and diverse biological activities of these compounds underscore the importance of this privileged structure in medicinal chemistry. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological profiles is essential for researchers aiming to harness their therapeutic potential while mitigating their risks. This technical guide provides a solid foundation for further exploration and innovation in the ever-evolving landscape of indazole-3-carboxylate chemistry and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. ecddrepository.org [ecddrepository.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 20. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. | BioWorld [bioworld.com]

- 23. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. marshall.edu [marshall.edu]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

- 30. bu.edu [bu.edu]

- 31. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper's Halogen: A Technical Guide to the Reactivity of Bromine on the Indazole Ring

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto this privileged structure is a pivotal step in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth exploration of the fundamental reactivity of bromine on the indazole ring, offering a technical resource for professionals engaged in drug discovery and development. We will delve into the regioselectivity of bromination, detail key experimental protocols, and visualize the subsequent functionalization and relevant biological pathways.

The Electrophilic Substitution Landscape: Regioselectivity of Indazole Bromination

Indazoles, as heteroaromatic systems, undergo electrophilic substitution reactions such as halogenation.[1] The position of bromination on the indazole ring is highly dependent on the reaction conditions, the brominating agent employed, and the nature of the substituents on the indazole core. The C3 and C7 positions are the most common sites for bromination.[2][3][4][5][6][7]

C3 Bromination: The Prevalent Pathway

The C3 position of the indazole ring is often the most susceptible to electrophilic attack. This is frequently achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under various conditions, including metal-free, ultrasound-assisted, and photoredox catalysis.[2][4][7][8][9]

C7 Bromination: A Strategic Alternative

While C3 bromination is common, regioselective bromination at the C7 position can be achieved, particularly with 4-substituted indazoles.[3][5][6] This alternative functionalization opens up different avenues for structural diversification.

Quantitative Data Summary

The following tables summarize the yields of various bromination and subsequent coupling reactions, providing a comparative overview of different methodologies.

Table 1: Regioselective Bromination of Indazoles

| Entry | Indazole Substrate | Brominating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-2H-indazole | DBDMH | Na2CO3, EtOH, 40 °C, Ultrasound (30 min) | 3-Bromo-2-phenyl-2H-indazole | 95 | [4][10] |

| 2 | 1H-Indazole | DBDMH | Na2CO3, EtOH, 40 °C, Ultrasound (30 min) | 3-Bromo-1H-indazole | 82 | [4][10] |

| 3 | 2-Phenyl-2H-indazole | NBS | EtOH, 50 °C, 2 h | 3-Bromo-2-phenyl-2H-indazole | 98 | [5] |

| 4 | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS | DMF, 80 °C, 18 h | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | [11] |

Table 2: Suzuki-Miyaura Cross-Coupling of Bromoindazoles

| Entry | Bromoindazole Substrate | Boronic Acid | Catalyst/Base | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4/Cs2CO3 | 1,4-dioxane/EtOH/H2O, 140 °C, Microwave | 3-Phenyl-1H-indazole | 85 | [3] |

| 2 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2·DCM/K2CO3 | 1,4-dioxane/water, RT, 8-12 h | N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide | 92 | [12] |

| 3 | 3-Bromo-2H-indazole | Phenylboronic acid | Pd(OAc)2/K2CO3 | DMF, 100 °C | 3-Phenyl-2H-indazole | 80 | [10] |

Key Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis of brominated indazoles and their derivatives.

Protocol 1: Ultrasound-Assisted C3 Bromination of 2-Phenyl-2H-indazole with DBDMH[4][10]

To a solution of 2-phenyl-2H-indazole (0.2 mmol) in ethanol (2.0 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol) and sodium carbonate (0.4 mmol). The reaction mixture was subjected to ultrasonic irradiation (40 kHz, 50 W) at 40 °C for 30 minutes. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Metal-Free C3 Bromination of 2-Phenyl-2H-indazole with NBS[5]

A mixture of 2-phenyl-2H-indazole (0.3 mmol) and N-bromosuccinimide (NBS, 0.3 mmol) in ethanol (3.0 mL) was stirred at 50 °C for 2 hours. After completion of the reaction, the solvent was evaporated, and the crude product was purified by chromatography to give 3-bromo-2-phenyl-2H-indazole.

Protocol 3: Regioselective C7 Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS[11]

A solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol) and N-bromosuccinimide (1.1 mmol) in DMF (5 mL) was heated at 80 °C for 18 hours. The reaction mixture was then cooled to room temperature and poured into water. The resulting precipitate was collected by filtration and purified to yield N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole[3]

A mixture of 3-bromo-1H-indazole (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Cs2CO3 (2 mmol) in a mixture of 1,4-dioxane/EtOH/H2O (7:2:1, 5 mL) was subjected to microwave irradiation at 140 °C for 1 hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to afford 3-phenyl-1H-indazole.

Visualizing the Chemistry and Biology